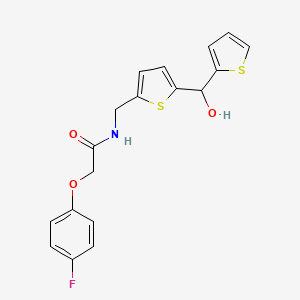

![molecular formula C9H16ClNO B2982284 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride CAS No. 2490420-58-9](/img/structure/B2982284.png)

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

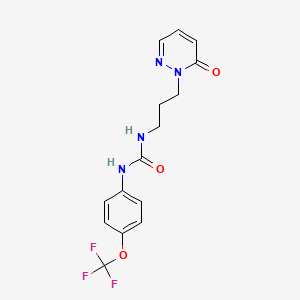

The compound “1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-amine;hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of compound where two rings share a single atom . The molecule also contains a bicyclo[2.1.1]hexane moiety, which is a type of bicyclic compound (a molecule with two fused rings) with three carbon atoms in each ring .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . The exact synthetic route would depend on the specific functional groups present in the molecule and their reactivity. The synthesis could potentially involve methods such as photochemical [2+2] cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic structure and a bicyclo[2.1.1]hexane moiety . The exact three-dimensional structure would depend on the specific arrangement of these components and the presence of any additional functional groups.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amine group (-NH2) is typically a reactive site in organic molecules and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

- Researchers have synthesized and characterized 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene rings . Specifically, incorporating the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides such as boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) resulted in patent-free analogs with potent antifungal activity. These analogs exhibit high efficacy against fungal pathogens, making them valuable candidates for crop protection.

- The compound’s spirocyclic structure makes it an interesting bioisostere for aromatic rings. Researchers have successfully incorporated 2-oxabicyclo[2.1.1]hexanes (including our compound) into the structure of various drugs and agrochemicals. These bioisosteres mimic the properties of ortho- and meta-benzenes, leading to improved drug design and bioactivity .

- Replacement of the phenyl ring in marketed agrochemicals (such as fluxapyroxad and boscalid) with 2-oxabicyclo[2.1.1]hexanes significantly enhances water solubility while maintaining bioactivity. This modification is crucial for developing effective agrochemicals that can be readily dispersed in aqueous solutions .

Antifungal Agents

Bioisosteres in Drug Design

Water Solubility Enhancement

Direcciones Futuras

The future research directions for this compound could include further exploration of its synthesis, reactivity, and potential applications. This could involve developing more efficient synthetic routes, studying its reactivity under various conditions, and exploring its potential uses in areas like medicine or materials science .

Propiedades

IUPAC Name |

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-7-5-8(10,6-7)9(11-7)3-2-4-9;/h2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBDQQWDCYJBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C3(O2)CCC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)

![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)